Breviscapinun
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Overview
Description
Breviscapine is a crude extract of several flavonoids from the plant Erigeron breviscapus (Vant.) Hand.-Mazz., containing more than 85% of scutellarin . This compound has been traditionally used in China as a medicine to improve cerebral blood supply and has a broad range of cardiovascular pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Breviscapine can be prepared using various methods, including ultrasound-assisted anti-solvent precipitation . This method involves dissolving breviscapine in dimethyl sulfoxide (DMSO) and then precipitating it using an anti-solvent. The process is optimized using a Box–Behnken design concerning drug concentration, anti-solvent-to-solvent ratio, and sonication time .
Industrial Production Methods: Industrial production of breviscapine often involves extraction from the plant Erigeron breviscapus. The plant is harvested, dried, and then subjected to extraction processes to isolate the flavonoids, primarily scutellarin .
Chemical Reactions Analysis
Types of Reactions: Breviscapine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.
Major Products Formed: The major products formed from these reactions include modified flavonoid compounds with enhanced pharmacological activities .
Scientific Research Applications
Breviscapine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In medicine, it is used to treat cardiovascular diseases, cerebral infarction, and its sequelae, cerebral thrombus, coronary heart disease, and angina pectoris . It has been shown to increase blood flow, improve microcirculation, dilate blood vessels, decrease blood viscosity, promote fibrinolysis, inhibit platelet aggregation, and prevent thrombosis formation .
Mechanism of Action
Breviscapine exerts its effects through multiple mechanisms. It regulates the proliferation, migration, invasion, and apoptosis of cells via the PI3K/AKT pathway . Additionally, it provides significant protective effects against myocardial ischemia/reperfusion injury by suppressing apoptosis of cardiomyocytes through the activation of the PI3K/Akt/eNOS signaling pathway . In neuroprotection, breviscapine decreases beta-amyloid burden, attenuates neuronal function, and increases synaptic protein levels in the brain .
Comparison with Similar Compounds
Breviscapine is unique due to its high content of scutellarin, which is the primary active ingredient . Similar compounds include other flavonoids like apigenin-7-O-glucuronide and 1,5-dicoffeoylquinic acid . These compounds share similar pharmacological activities but differ in their specific molecular structures and bioactivities .
Properties
Molecular Formula |
C42H36O23 |
---|---|
Molecular Weight |
908.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;(3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18O12.C21H18O11/c22-8-3-1-7(2-4-8)10-5-9(23)13-11(31-10)6-12(14(24)15(13)25)32-21-18(28)16(26)17(27)19(33-21)20(29)30;22-9-3-1-8(2-4-9)13-7-12(24)15-11(23)5-10(6-14(15)31-13)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-6,16-19,21-22,24-28H,(H,29,30);1-7,16-19,21-23,25-27H,(H,28,29)/t16-,17-,18+,19-,21+;16-,17-,18+,19?,21+/m00/s1 |
InChI Key |
BYTLLPAZARDJBB-FZGGHYJTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H](C(O4)C(=O)O)O)O)O)O)O.C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O.C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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